molecular formula C21H16FN3O2S B2892289 3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-61-7

3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2892289
M. Wt: 393.44
InChI Key: ZRMCLIZWFUPUEP-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Synthetic Methodologies and Fluorescence Properties

Research on related compounds emphasizes the importance of synthetic methodologies in creating fluorescent compounds for potential use in imaging and sensor applications. For example, the study by Yokota et al. (2012) outlines the synthesis of new fluorescent compounds with strong solid-state fluorescence, demonstrating the utility of such compounds in optical materials and biological imaging (Yokota et al., 2012).

Antimicrobial Activities

Another significant area of research involves evaluating the antimicrobial properties of compounds. The work by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives explores their antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Anuse et al., 2019).

Cancer Research and Imaging

The exploration of compounds for their anticancer activity and potential use in imaging is a critical research domain. For instance, Kumbhare et al. (2014) studied isoxazole derivatives of benzothiazole compounds for their anti-cancer activity, highlighting the importance of such compounds in developing new cancer therapies (Kumbhare et al., 2014). Additionally, research on imaging, such as the work by Tu et al. (2007), investigates benzamide analogs for PET imaging of sigma2 receptors in solid tumors, suggesting potential applications in cancer diagnosis and therapy monitoring (Tu et al., 2007).

properties

IUPAC Name

3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-27-17-7-8-19-18(11-17)24-21(28-19)25(13-14-4-3-9-23-12-14)20(26)15-5-2-6-16(22)10-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMCLIZWFUPUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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